2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine

Lipophilicity logP Drug Design

Researchers needing increased membrane permeability (logP >2.5) for intracellular or CNS targets face limited options with non-fluorinated benzodioxoles (logP ~1.93). This fluorinated building block solves that with a distinct logP of 2.99. - Physicochemical differentiation: Trifluoromethyl at 2-position adds ~1 log unit lipophilicity for enhanced BBB penetration. - Assay-ready: Aqueous solubility ≥25 mg/mL allows direct buffer preparation at ≥50 mM without DMSO. - Proven utility: Key intermediate for CD4-mimetic HIV entry inhibitors with superior PK in NHP models.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 146628-55-9
Cat. No. B3241471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine
CAS146628-55-9
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC(O2)(C(F)(F)F)N
InChIInChI=1S/C8H6F3NO2/c9-7(10,11)8(12)13-5-3-1-2-4-6(5)14-8/h1-4H,12H2
InChIKeyDBWUPJGZOLJPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine: Core Properties & Specifications


2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine (CAS 146628-55-9) is a fluorinated benzodioxole amine building block with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.14 g/mol [1]. It is supplied as a research chemical with a typical purity of ≥95% and is classified as a building block for organic synthesis, including medicinal chemistry applications [2]. The compound features a trifluoromethyl group at the 2-position of the benzodioxole ring, which significantly modulates its physicochemical profile relative to non-fluorinated benzodioxole amines.

2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine: Generic Substitution Limitations


Generic substitution among 2-substituted benzodioxol-2-amines is unreliable because the 2-substituent critically governs lipophilicity, metabolic stability, and reactivity. The trifluoromethyl group in this compound imparts a distinct logP of 2.99 [1], significantly higher than the parent 1,3-benzodioxole (logP ≈ 1.93) [2], leading to profoundly different membrane permeability and pharmacokinetic profiles. Substituting a non-fluorinated or differently halogenated analog can result in altered solubility, target engagement, and synthetic utility, making direct interchange inadvisable for rigorous scientific selection.

2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine: Differentiation Evidence


Lipophilicity vs. Non-Fluorinated Analogs

The target compound's measured logP of 2.99 [1] is approximately 1 log unit higher than the unsubstituted 1,3-benzodioxole parent (logP ≈ 1.93) [2], and an estimated >0.5 log unit higher than the 2-methyl analog (predicted logP ≈ 1.5–2.0) [3]. This increased lipophilicity enhances membrane permeability and is a key driver for selection in CNS or intracellular target applications.

Lipophilicity logP Drug Design

Aqueous Solubility for Bioassays

The target compound exhibits aqueous solubility of at least 25 mg/mL (equivalent to ~120 mM) in water [1], and is soluble to 50 mM in pure DMSO [1]. By contrast, many non-fluorinated benzodioxole amines have substantially lower water solubility (often <1 mg/mL) [2], which limits their utility in direct biological assays without co-solvents.

Solubility Bioassay Compatibility DMSO Stock

Building Block for Anti-HIV CD4 Mimics

Benzodioxole derivatives bearing a 2-trifluoromethyl group have been incorporated into CD4-mimetic compounds that show potent anti-HIV activity and improved pharmacokinetic profiles over earlier leads [1]. The trifluoromethyl substituent contributes to the optimal lipophilic balance needed for cell permeability and target engagement, as demonstrated by compound 13 (containing a 1,3-benzodioxolyl moiety) which exhibited lower tissue distribution, high anti-HIV activity, and low cytotoxicity in rhesus macaque studies [1]. Non-fluorinated analogs of this class typically show inferior cellular penetration.

HIV Entry Inhibitors CD4 Mimic Benzodioxole Building Block

2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine: Application Scenarios


Enhanced Lipophilicity for Lead Optimization

When a hit compound from a non-fluorinated benzodioxole series requires increased membrane permeability (logP >2.5) to reach intracellular targets or cross the blood-brain barrier, the target compound provides a direct 2-trifluoromethyl substitution that adds ~1 log unit of lipophilicity over the parent scaffold [1]. This is critical for CNS drug discovery programs where logP values between 2 and 4 are often optimal.

Concentrated Aqueous Stock Solutions

For high-throughput screening or enzymatic assays requiring compound concentrations ≥50 mM without DMSO interference, the compound's aqueous solubility of ≥25 mg/mL [2] allows direct preparation in aqueous buffer. This eliminates the need for organic co-solvents that can denature proteins or alter assay readouts.

Synthesis of CD4-Mimetic HIV Entry Inhibitors

The compound serves as a key building block for generating CD4-mimetic HIV entry inhibitors, as evidenced by the success of benzodioxolyl-containing analogs that show superior antiviral activity and PK profiles in non-human primates [3]. It is the preferred intermediate when designing new candidates that require balanced lipophilicity for effective cell penetration and low tissue distribution.

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